![molecular formula C37H34N2 B12601463 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole CAS No. 643029-59-8](/img/structure/B12601463.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with two biphenyl groups, each of which is further substituted with three methyl groups. The presence of these bulky substituents imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Métodos De Preparación
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 2,4,6-trimethylbiphenyl derivatives through Friedel-Crafts alkylation of biphenyl with methyl groups.
Coupling Reaction: The biphenyl derivatives are then coupled with benzimidazole precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Cyclization: The final step involves cyclization to form the benzimidazole core, which can be achieved through condensation reactions under acidic or basic conditions.
Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and purity while reducing reaction times and costs .
Análisis De Reacciones Químicas
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole core to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Aplicaciones Científicas De Investigación
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals for catalysis and material science applications.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole stands out due to its unique structural features and reactivity. Similar compounds include:
2,2’-Bis(2,4,6-trimethylphenyl)benzimidazole: Lacks the biphenyl groups, resulting in different steric and electronic properties.
2,2’-Bis(2,4,6-trimethylphenyl)-1H-benzimidazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2,2’-Bis(2,4,6-trimethylphenyl)-2H-benzimidazole: Another variant with distinct electronic properties due to different substitution
Propiedades
Número CAS |
643029-59-8 |
|---|---|
Fórmula molecular |
C37H34N2 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]benzimidazole |
InChI |
InChI=1S/C37H34N2/c1-23-19-25(3)35(26(4)20-23)29-11-15-31(16-12-29)37(38-33-9-7-8-10-34(33)39-37)32-17-13-30(14-18-32)36-27(5)21-24(2)22-28(36)6/h7-22H,1-6H3 |
Clave InChI |
STZYOBARTXNJRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CC=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


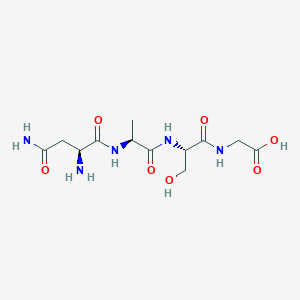
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
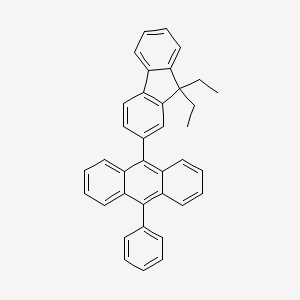
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
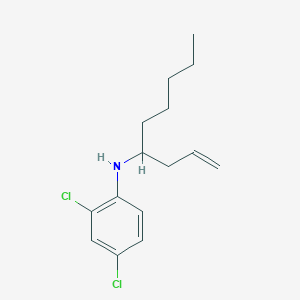
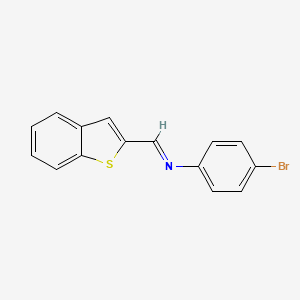
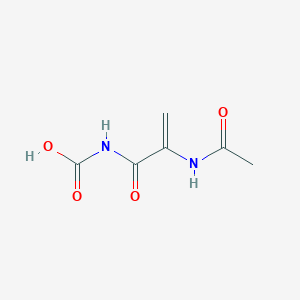
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
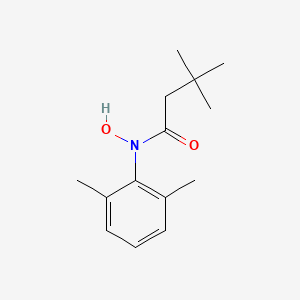
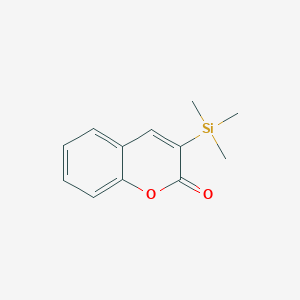
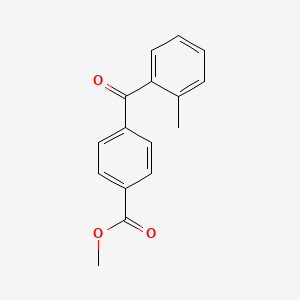
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
